4-(diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a 5,6,7,8-tetrahydronaphthalen-2-yl-linked 1,3-thiazole moiety at the 2-amino position (Fig. 1). Its molecular formula is C₂₀H₂₀FN₃O₃S₂ (monoisotopic mass: 433.093012) .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-27(4-2)32(29,30)21-13-11-18(12-14-21)23(28)26-24-25-22(16-31-24)20-10-9-17-7-5-6-8-19(17)15-20/h9-16H,3-8H2,1-2H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFBLMVRACURGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H28N4O4S2, with a molecular weight of 464.6 g/mol. The structure features a benzamide core substituted with a diethylsulfamoyl group and a thiazole moiety linked to a tetrahydronaphthalene derivative.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O4S2 |
| Molecular Weight | 464.6 g/mol |
| Structural Features | Benzamide, Thiazole |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors within biological systems. It may influence pathways related to inflammation, cancer cell proliferation, and neuroprotection.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:
- In vitro studies demonstrated that related thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic studies suggest that these compounds may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects:
- In vivo models have indicated that thiazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- The inhibition of NF-kB signaling pathways has been noted as a significant mechanism for this activity.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of thiazole derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM for the most active compound in the series.
- Inflammation Model : In an animal model of acute inflammation (carrageenan-induced paw edema), administration of a related thiazole compound resulted in a significant reduction in edema compared to the control group, suggesting effective anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
1,3,4-Oxadiazole Derivatives
Compounds 6 , 7 , and 8 () replace the thiazole with a 1,3,4-oxadiazole ring. For example:
- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) :
- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (8) :
Key Differences :
- Oxadiazole analogs exhibit lower yields (12–50%) compared to thiazole derivatives, likely due to ring stability differences.
- Thiazole-containing compounds (e.g., the target molecule) may have enhanced metabolic stability due to sulfur’s electron-rich nature .
1,3,4-Thiadiazole and Triazole Derivatives
Substituent Modifications
Sulfamoyl Group Variations
- 4-(Dipropylsulfamoyl)-N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide :
- 4-(Dimethylsulfamoyl)-N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]benzamide: Dimethylsulfamoyl group with a nitro-substituted aryl ring.
Aromatic Ring Modifications
Key Research Findings
- Synthetic Feasibility : Thiazole derivatives generally achieve higher yields (e.g., 57% for compound 15 ) compared to oxadiazoles, which often require harsher conditions .
- Purity : HPLC purity for analogs ranges from 95.3% to 100%, with electron-withdrawing substituents (e.g., trifluoromethyl) slightly reducing purity .
- Structure-Activity Relationships (SAR) :
Preparation Methods
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is treated with chlorosulfonic acid at 0–5°C to yield 4-sulfamoylbenzoic acid. Subsequent reaction with thionyl chloride converts the carboxylic acid to the acyl chloride, achieving 85–90% purity after recrystallization (Table 1).
Table 1: Reaction Conditions for Sulfamoylbenzoyl Chloride Synthesis
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Sulfonylation | ClSO₃H, DCM | 0–5°C | 77 |
| Acyl Chloride Formation | SOCl₂, reflux | 80°C | 92 |
Diethylamine Incorporation
The sulfonyl chloride intermediate reacts with diethylamine in tetrahydrofuran (THF) at room temperature. Triethylamine is added to scavenge HCl, yielding 4-(diethylsulfamoyl)benzoic acid (93% yield).
Synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-Thiazol-2-amine
Hantzsch Thiazole Cyclization
A modified Hantzsch protocol is employed:
- α-Bromo Ketone Preparation : 5,6,7,8-Tetrahydronaphthalen-2-carbaldehyde reacts with bromine in acetic acid to form 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
- Cyclization with Thiourea : The α-bromo ketone and thiourea undergo cyclization in ethanol under reflux, producing the thiazole ring (72% yield).
Key Optimization :
- Solvent : Ethanol outperforms DMF due to improved solubility of intermediates.
- Catalyst : Iron(III) chloride enhances reaction rate and yield (78% vs. 65% without catalyst).
Coupling of Benzoyl Chloride and Thiazol-2-amine
Amide Bond Formation
The final step employs HATU-mediated coupling in dimethylformamide (DMF) at 25°C. 4-(Diethylsulfamoyl)benzoyl chloride and 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine react in a 1:1.2 molar ratio, achieving 88% yield (Table 2).
Table 2: Coupling Reagent Efficiency Comparison
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25°C | 88 |
| EDCl/HOBt | DCM | 0°C | 74 |
Purification and Characterization
Crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 3:1). Structural confirmation is achieved through:
- ¹H NMR : Aromatic protons at δ 7.8–8.1 ppm (benzamide), thiazole C-H at δ 7.3 ppm.
- HRMS : [M+H]⁺ calculated for C₂₉H₃₀N₃O₃S₂: 548.1732; observed: 548.1735.
Alternative Synthetic Routes
Friedel-Crafts Sulfonylation
A PMC study demonstrates Friedel-Crafts sulfonylation of acetanilide derivatives to install sulfamoyl groups. While applicable, this method introduces regioisomers requiring chromatographic separation, reducing overall efficiency (45–50% yield).
Cyanide-Free Diketone Rearrangement
The Chinese patent highlights an iron-catalyzed rearrangement of 1,3-diketones to 1,2-diketones, circumventing toxic cyanide reagents. Applied to thiazole precursors, this method achieves 68% yield with >99% purity.
Industrial-Scale Considerations
Waste Management
Bromine and iron catalysts are neutralized with sodium bicarbonate and filtered, aligning with green chemistry principles.
Q & A
Q. What are the key strategies for synthesizing 4-(diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the thiazole ring via cyclization of substituted thioureas or thioamides (e.g., using Hantzsch thiazole synthesis).
- Step 2 : Introduction of the diethylsulfamoyl group using sulfonylation reagents (e.g., diethylsulfamoyl chloride) under basic conditions.
- Step 3 : Coupling of the tetrahydronaphthalene moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Q. Optimization Parameters :
- Temperature : Critical for controlling regioselectivity (e.g., 60–80°C for sulfonylation to avoid side reactions) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; non-polar solvents improve cyclization yields .
- Reaction Time : Extended times (6–12 hours) required for complete coupling of sterically hindered groups .
Q. How are key functional groups in this compound characterized, and what analytical methods are essential?
Functional Groups :
- Thiazole Ring : Confirmed via IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (protons at δ 7.2–7.8 ppm) .
- Sulfonamide Group : Identified by S=O stretches (1150–1350 cm⁻¹ in IR) and ¹³C NMR signals for sulfonyl carbons (~45 ppm) .
- Tetrahydronaphthalene Moiety : Characterized by aromatic protons (δ 6.8–7.5 ppm) and aliphatic protons (δ 1.5–2.8 ppm) in ¹H NMR .
Q. Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. What are the primary biological targets of this compound, and how are in vitro assays designed to evaluate its activity?
Biological Targets :
- Potential interactions with kinase enzymes (e.g., tyrosine kinases) due to the thiazole and sulfonamide pharmacophores .
- G-protein-coupled receptors (GPCRs) inferred from structural analogs with tetrahydronaphthalene moieties .
Q. Assay Design :
- Enzyme Inhibition : Use of fluorescence-based kinase assays (e.g., ADP-Glo™) with IC₅₀ determination .
- Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) in cell lines (e.g., HEK293) to assess permeability .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Methodology :
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to kinase active sites .
- QSAR Modeling : Regression analysis of substituent effects (e.g., electron-withdrawing groups on the benzamide ring) on IC₅₀ values .
- MD Simulations : 100-ns simulations to evaluate stability of ligand-receptor complexes (e.g., using AMBER) .
Q. Case Study :
- Derivative Optimization : Introducing a morpholine sulfonyl group (from ) improved solubility without compromising kinase affinity .
Q. How can contradictions in biological activity data across studies be resolved?
Common Contradictions :
- Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) due to assay conditions (e.g., ATP concentration in kinase assays) .
Q. Resolution Strategies :
- Standardized Protocols : Adopt uniform assay parameters (e.g., 1 mM ATP, pH 7.4) across labs .
- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity .
Q. What methodologies are recommended for analyzing reaction intermediates and resolving mechanistic ambiguities?
Techniques :
- In Situ Monitoring : ReactIR for real-time tracking of sulfonylation intermediates .
- Isotopic Labeling : ¹⁸O labeling in sulfonamide formation to confirm nucleophilic attack mechanism .
- DFT Calculations : Gaussian 09 to model transition states of cyclization steps (e.g., thiazole ring closure) .
Q. Case Study :
- Intermediate Trapping : Isolation of a thiourea intermediate (via TLC) confirmed Hantzsch thiazole synthesis pathway .
Q. How can yield discrepancies in scaled-up syntheses be addressed?
Challenges :
- Reduced yields (>50% drop) due to inefficient mixing or heat transfer in batch reactors .
Q. Solutions :
- Flow Chemistry : Continuous flow reactors for precise temperature control and improved mass transfer .
- DoE (Design of Experiments) : Taguchi methods to optimize solvent ratio (e.g., DCM:MeOH 3:1) and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
